(1R)-1-(3-Methoxyphenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(3-Methoxyphenyl)ethane-1,2-diamine is an organic compound that belongs to the class of phenylethylamines This compound features a methoxy group attached to the benzene ring and two amine groups on the ethane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Methoxyphenyl)ethane-1,2-diamine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound. For example, 3-methoxyphenylacetonitrile can be reduced using hydrogen gas in the presence of a palladium catalyst to yield the desired diamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3-Methoxyphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as acyl chlorides or anhydrides for amide formation.
Major Products Formed
Oxidation: Imines, oximes.
Reduction: Secondary or tertiary amines.
Substitution: Amides, carbamates.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-(3-Methoxyphenyl)ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential role as a ligand in receptor binding studies. It may interact with various biological targets, providing insights into receptor-ligand interactions.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. It may exhibit activity as an antidepressant, antipsychotic, or neuroprotective agent.
Industry
In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of (1R)-1-(3-Methoxyphenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-Phenylethane-1,2-diamine: Lacks the methoxy group, leading to different chemical and biological properties.
(1R)-1-(4-Methoxyphenyl)ethane-1,2-diamine: The methoxy group is in a different position, affecting its reactivity and interactions.
(1R)-1-(3-Methylphenyl)ethane-1,2-diamine: The methoxy group is replaced by a methyl group, altering its chemical behavior.
Uniqueness
The presence of the methoxy group in (1R)-1-(3-Methoxyphenyl)ethane-1,2-diamine imparts unique electronic and steric properties. This affects its reactivity, binding affinity, and overall behavior in various applications, distinguishing it from similar compounds.
Properties
Molecular Formula |
C9H14N2O |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(1R)-1-(3-methoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H14N2O/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9H,6,10-11H2,1H3/t9-/m0/s1 |
InChI Key |
FEYNEJSEBGSCJI-VIFPVBQESA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@H](CN)N |
Canonical SMILES |
COC1=CC=CC(=C1)C(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.